Ethyl 3-chloromethyl-4-methoxybenzoate
Description
Ethyl 3-chloromethyl-4-methoxybenzoate is an ethyl ester derivative of benzoic acid featuring a chloromethyl (-CH2Cl) group at the 3-position and a methoxy (-OCH3) group at the 4-position of the aromatic ring. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where substituent positioning and electronic effects dictate their utility .
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl 3-(chloromethyl)-4-methoxybenzoate |
InChI |
InChI=1S/C11H13ClO3/c1-3-15-11(13)8-4-5-10(14-2)9(6-8)7-12/h4-6H,3,7H2,1-2H3 |
InChI Key |
ZZRJJQSOHXXFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Ethyl 3-chloromethyl-4-methoxybenzoate differs from related esters in the type and placement of substituents:
- Ethyl 4-chlorocinnamate (): Contains a chlorine atom on the cinnamate chain rather than the aromatic ring, reducing steric hindrance but altering electronic effects compared to the target compound’s chloromethyl group .
- Ethyl 4-amino-3-chloro-5-methoxybenzoate (): Features amino (-NH2), chloro (-Cl), and methoxy (-OCH3) groups at positions 4, 3, and 5, respectively.
- Ethyl 3-(4-methylphenyl)benzoate (): Substitutes a 4-methylphenyl group at the 3-position, increasing hydrophobicity (LogP = 3.88) compared to the chloromethyl-methoxy combination .
Physicochemical Properties
Key differences in molecular weight, polarity, and solubility emerge from substituent variations:
Note: Data for the target compound is estimated based on structural analogs.
Reactivity and Functional Group Influence
- Chloromethyl vs. Chloro Groups : The chloromethyl group (-CH2Cl) in the target compound is more reactive toward nucleophilic substitution (e.g., SN2 reactions) compared to aromatic chloro substituents in compounds like Ethyl 4-fluorobenzoate () .
- Methoxy Group Effects: The 4-methoxy group in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution at the 3-position. This contrasts with electron-withdrawing groups (e.g., -NO2 in Ethyl 4-fluoro-3-nitrobenzoate, ), which deactivate the ring .
- Amino Group Reactivity: Ethyl 4-amino-3-chloro-5-methoxybenzoate () can undergo diazotization or acylation, whereas the target compound’s chloromethyl group may favor alkylation or elimination reactions .
Preparation Methods
Lewis Acid-Catalyzed Chloromethylation
Adapting methodologies from the synthesis of 3-chloromethyl benzoic acid, 4-methoxybenzoyl chloride reacts with paraformaldehyde under Lewis acid catalysis (e.g., AlCl₃, FeCl₃) in non-polar solvents (dichloromethane, chloroform). The reaction proceeds via electrophilic aromatic substitution, where the carbonyl group of 4-methoxybenzoyl chloride directs chloromethylation to position 3.
Reaction Conditions
-
Molar Ratio : 0.05–0.5 Lewis acid : 1 4-methoxybenzoyl chloride : 1–1.5 paraformaldehyde.
-
Solvent : Dichloromethane (5–10× weight of substrate).
-
Temperature : 20–70°C for 5–20 hours under 0.1–0.5 MPa pressure.
Example Protocol
-
Combine 4-methoxybenzoyl chloride (0.1 mol), paraformaldehyde (0.15 mol), and AlCl₃ (0.02 mol) in dichloromethane.
-
React at 40°C for 8 hours under 0.4 MPa nitrogen.
-
Quench with ice water, extract organic layer, and concentrate to isolate 3-chloromethyl-4-methoxybenzoic acid (yield: 85–89%).
-
Esterify with ethanol using H₂SO₄ catalysis to obtain the target compound.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield (crude) | 85.2–89.1% | |
| Catalyst Efficiency | AlCl₃ > FeCl₃ > SnCl₄ | |
| Optimal Temp | 40–45°C |
Sequential Functionalization and Esterification
Methoxylation Followed by Chloromethylation
-
Methoxylation : Start with 3-chloromethylbenzoic acid. Introduce methoxy at position 4 via nucleophilic aromatic substitution (e.g., using NaOMe/CuI), though this is challenging due to the deactivated ring.
-
Esterification : React with ethanol under acidic conditions.
Limitations : Low reactivity of chloromethyl-substituted aromatics toward methoxylation necessitates harsh conditions, risking side reactions.
Hydroxymethylation-Chlorination Pathway
-
Hydroxymethylation : Ethyl 4-methoxybenzoate undergoes Friedel-Crafts hydroxymethylation at position 3 using formaldehyde/HCl/ZnCl₂.
-
Chlorination : Treat hydroxymethyl intermediate with SOCl₂ or HCl gas to replace -OH with -Cl.
Yield Data : Limited by competing ortho/para hydroxymethylation (50–60% regioselectivity assumed).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
-
Catalyst Recovery : Lewis acids like AlCl₃ are corrosive and difficult to recycle, necessitating neutralization steps.
-
Solvent Selection : Dichloromethane offers optimal reactivity but poses environmental and health risks. Alternatives like chloroform are less efficient.
-
Purification : Column chromatography or recrystallization required to isolate >95% pure product .
Q & A
Q. What synthetic methodologies are most effective for preparing Ethyl 3-Chloromethyl-4-Methoxybenzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalization of a benzoate scaffold. Key steps include:
- Chloromethylation : Introduce the chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., AlCl₃) .
- Esterification : Ethyl ester formation via acid-catalyzed (H₂SO₄) reflux of the corresponding carboxylic acid with ethanol .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.
Q. Optimization Tips :
- Control reaction temperature (< 50°C) to minimize premature hydrolysis of the chloromethyl group.
- Use anhydrous solvents (e.g., dry DCM) to avoid side reactions.
- Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer :
- NMR :
- ¹H NMR : Identify methoxy (δ 3.8–3.9 ppm, singlet), chloromethyl (δ 4.5–4.7 ppm, singlet), and ethyl ester (δ 1.3–1.4 ppm triplet, δ 4.3–4.4 ppm quartet) groups.
- ¹³C NMR : Carboxyl carbon (δ ~167 ppm), methoxy (δ ~55 ppm), chloromethyl (δ ~45 ppm) .
- IR : Ester C=O stretch (~1720 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 228 (C₁₁H₁₃ClO₃⁺) with fragmentation patterns confirming substituents .
- HPLC : Use C18 column (70:30 MeOH/H₂O) to assess purity (>95%).
Q. Troubleshooting :
- Overlapping peaks in NMR? Use 2D experiments (COSY, HSQC) to resolve assignments .
- Low MS signal? Derivatize with trimethylsilyl groups to enhance volatility.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for SN2 mechanisms using software (Gaussian 16). Optimize geometries at the B3LYP/6-31G(d) level .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (chloromethyl group) prone to nucleophilic attack .
- Docking Studies : Simulate interactions with biological nucleophiles (e.g., cysteine residues in enzymes) using AutoDock Vina .
Case Study :
DFT analysis of this compound revealed a 15% lower activation energy for substitution with azide vs. thiols, aligning with experimental yields .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα) to minimize noise .
- Refinement : Employ SHELXL for anisotropic displacement parameters and twin refinement in cases of pseudosymmetry .
- Validation : Check for overfitting using R-free values (target < 0.25) .
Example :
A derivative with disordered chloromethyl groups was resolved by splitting the occupancy (50:50) and applying restraints to bond lengths .
Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?
Methodological Answer :
- Steric Effects : The methoxy group at position 4 directs electrophiles to the ortho position (chloromethyl group), but steric hindrance reduces yields in bulky nucleophiles (e.g., tert-butylamine) .
- Electronic Effects : Electron-withdrawing chlorine increases electrophilicity at the chloromethyl site, favoring SN2 over SN1 mechanisms .
Q. Experimental Design :
- Compare reaction rates with/ without methoxy group via kinetic studies (UV-Vis monitoring at 254 nm).
- Use Hammett plots to correlate substituent effects with reaction rates .
Q. What methodologies validate the compound’s role in enzyme inhibition studies?
Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values via spectrophotometric assays (e.g., inhibition of acetylcholinesterase using Ellman’s reagent) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) between the compound and target enzymes .
- Molecular Dynamics Simulations : Analyze stability of enzyme-ligand complexes (GROMACS) over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
